2-methyl-2-(4-methylphenoxy)-N-(pyridin-3-yl)propanamide
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Overview
Description
2-methyl-2-(4-methylphenoxy)-N-(pyridin-3-yl)propanamide is an organic compound that features a complex structure with a combination of aromatic and amide functional groups
Preparation Methods
The synthesis of 2-methyl-2-(4-methylphenoxy)-N-(pyridin-3-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the phenoxy intermediate: This involves the reaction of 4-methylphenol with an appropriate alkylating agent to form 4-methylphenoxy intermediate.
Amidation reaction: The phenoxy intermediate is then reacted with 3-pyridinecarboxylic acid or its derivatives under suitable conditions to form the desired amide product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
2-methyl-2-(4-methylphenoxy)-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-methyl-2-(4-methylphenoxy)-N-(pyridin-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methyl-2-(4-methylphenoxy)-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-methyl-2-(4-methylphenoxy)-N-(pyridin-3-yl)propanamide can be compared with other similar compounds, such as:
2-methyl-2-(4-chlorophenoxy)-N-(pyridin-3-yl)propanamide: This compound has a similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.
2-methyl-2-(4-methoxyphenoxy)-N-(pyridin-3-yl)propanamide: This compound features a methoxy group instead of a methyl group on the phenoxy ring.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-methyl-2-(4-methylphenoxy)-N-pyridin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-8-14(9-7-12)20-16(2,3)15(19)18-13-5-4-10-17-11-13/h4-11H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIOOFOMZFMPOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)(C)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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